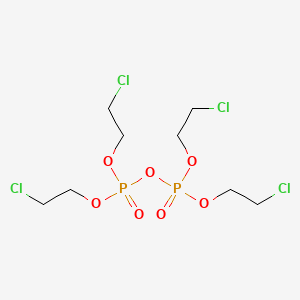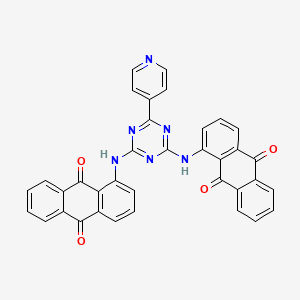
1,1'-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a complex organic compound that features a unique structure combining pyridine, triazine, and anthraquinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone typically involves multi-step organic reactions. One common approach is the condensation of anthraquinone derivatives with pyridine and triazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
化学反応の分析
Types of Reactions
1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and electronic materials due to its unique electronic properties.
作用機序
The mechanism of action of 1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
Anthraquinone Derivatives: Compounds like 1,4-diaminoanthraquinone and 1,5-dihydroxyanthraquinone share structural similarities and exhibit comparable chemical reactivity.
Pyridine-Triazine Compounds: Molecules such as 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine have similar structural motifs and are used in similar applications.
Uniqueness
1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is unique due to its combination of pyridine, triazine, and anthraquinone moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications requiring specific electronic characteristics and reactivity.
特性
CAS番号 |
53460-09-6 |
|---|---|
分子式 |
C36H20N6O4 |
分子量 |
600.6 g/mol |
IUPAC名 |
1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-pyridin-4-yl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C36H20N6O4/c43-30-20-7-1-3-9-22(20)32(45)28-24(30)11-5-13-26(28)38-35-40-34(19-15-17-37-18-16-19)41-36(42-35)39-27-14-6-12-25-29(27)33(46)23-10-4-2-8-21(23)31(25)44/h1-18H,(H2,38,39,40,41,42) |
InChIキー |
MSQOPYJFCWPXGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)C5=CC=NC=C5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



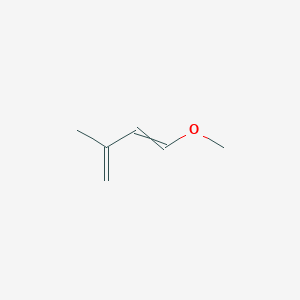
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)

![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
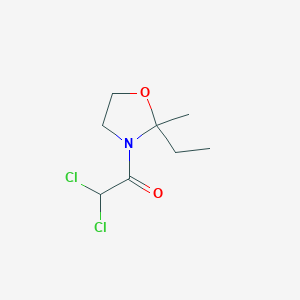
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
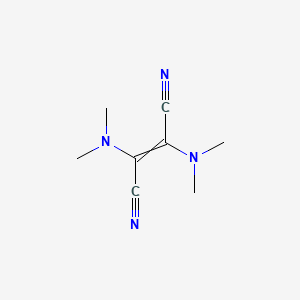
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)


